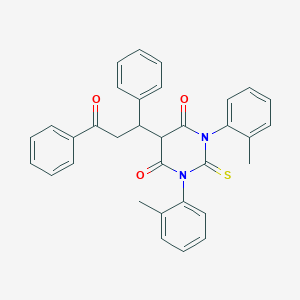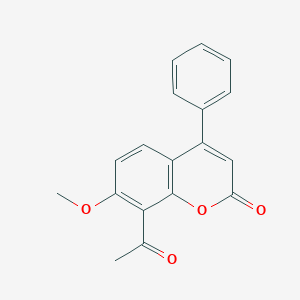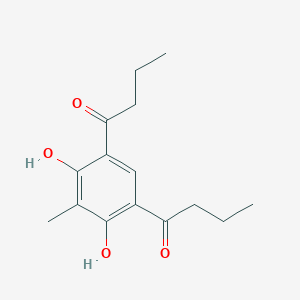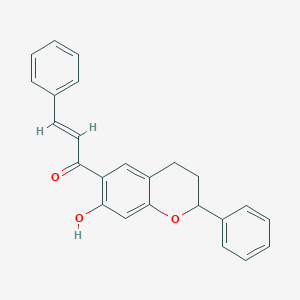![molecular formula C16H18ClN3O3S B284054 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was developed by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. In recent years, there has been a growing interest in the research and development of Sunitinib due to its potential therapeutic applications in various diseases.
作用机制
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide acts by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These kinases play a crucial role in the growth and proliferation of cancer cells, and their inhibition leads to the inhibition of tumor growth. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide also has anti-inflammatory and immunomodulatory effects, which contribute to its therapeutic efficacy in autoimmune disorders.
Biochemical and Physiological Effects:
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide inhibits angiogenesis by targeting VEGFR, which is a key mediator of angiogenesis. It also induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has also been shown to modulate immune responses by inhibiting the activity of immune cells such as T cells and natural killer cells.
实验室实验的优点和局限性
The advantages of using N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide in lab experiments include its specificity and potency in targeting multiple receptor tyrosine kinases, making it a valuable tool for studying the role of these kinases in various diseases. However, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide also has some limitations, including its potential off-target effects and toxicity, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the research and development of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, including the identification of new therapeutic applications, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and safety profiles. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has shown promising results in the treatment of various diseases, and further research is needed to fully explore its potential as a therapeutic agent.
In conclusion, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide is a small molecule inhibitor that targets multiple receptor tyrosine kinases and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. While N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has several advantages for lab experiments, it also has some limitations, and further research is needed to fully explore its potential as a therapeutic agent.
合成方法
The synthesis of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide involves the reaction of 5-chloro-2-nitrobenzoic acid with diethylamine to form 5-chloro-2-nitrobenzoic acid diethylamide. This compound is then reacted with isonicotinoyl chloride to form N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide. The synthesis of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the growth and proliferation of cancer cells by targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
属性
分子式 |
C16H18ClN3O3S |
|---|---|
分子量 |
367.9 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)13-5-6-14(17)15(11-13)19-16(21)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
InChI 键 |
DTGBWSFIOZZYCK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)


![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)